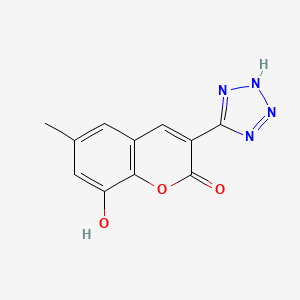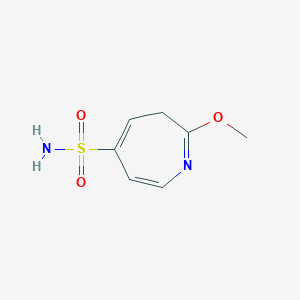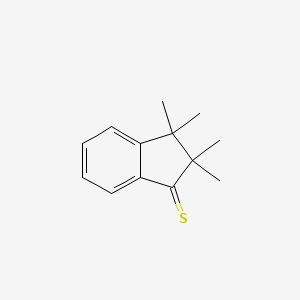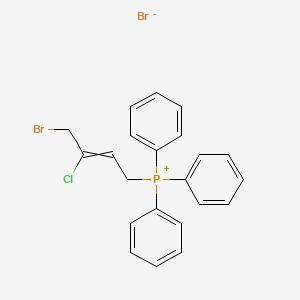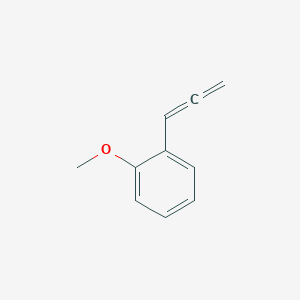![molecular formula C9H14O2 B14449420 Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)- CAS No. 78037-77-1](/img/structure/B14449420.png)
Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-, also known as 5-norbornene-2,3-dimethanol, is a bicyclic compound with the molecular formula C9H14O2. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which includes a double bond and two hydroxyl groups at the 2 and 3 positions. The compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol typically involves the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form the norbornene structure. Subsequent reduction of the anhydride group yields the desired dimethanol compound. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through distillation and recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form a saturated bicyclic compound.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, saturated bicyclic compounds, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol involves its reactivity due to the strained bicyclic structure and the presence of reactive hydroxyl groups. The compound can interact with various molecular targets through hydrogen bonding and other interactions, leading to its diverse reactivity in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-2-ene, 2,3-dimethyl-: This compound has a similar bicyclic structure but with methyl groups instead of hydroxyl groups.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound has carboxylic anhydride groups instead of hydroxyl groups.
Uniqueness
Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol is unique due to the presence of hydroxyl groups, which impart different reactivity compared to its analogs. This makes it a versatile compound in synthetic chemistry and various applications .
Eigenschaften
CAS-Nummer |
78037-77-1 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
[(1S,2S,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2/t6-,7+,8-,9-/m0/s1 |
InChI-Schlüssel |
IGHHPVIMEQGKNE-KZVJFYERSA-N |
Isomerische SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]([C@H]2CO)CO |
Kanonische SMILES |
C1C2C=CC1C(C2CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



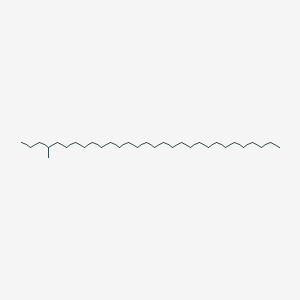
![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)

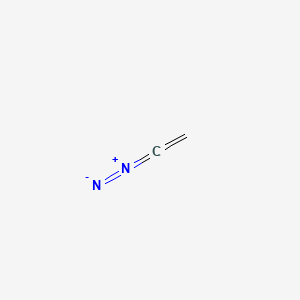
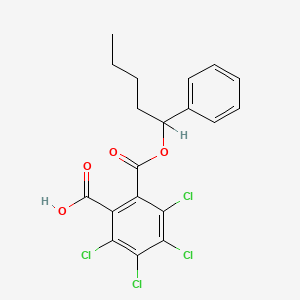
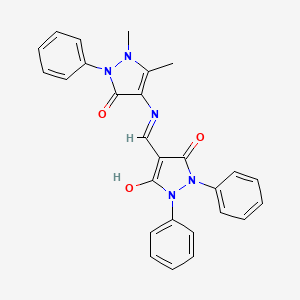
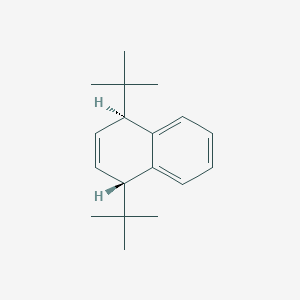
![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
